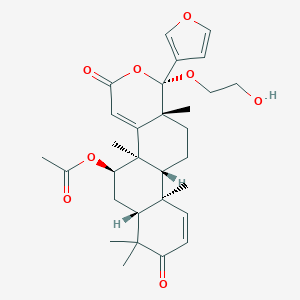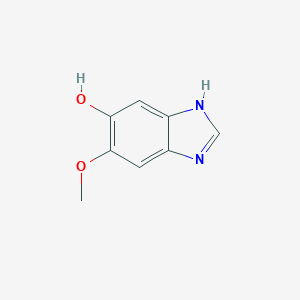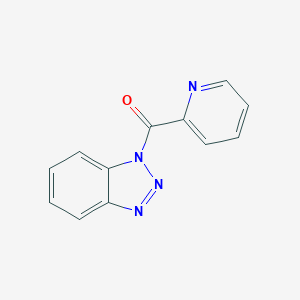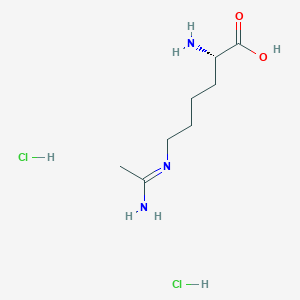![molecular formula C9H8ClN3O2 B116212 4-氯-7H-吡咯并[2,3-D]嘧啶-5-羧酸乙酯 CAS No. 144927-57-1](/img/structure/B116212.png)
4-氯-7H-吡咯并[2,3-D]嘧啶-5-羧酸乙酯
概述
描述
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. It is known for its unique structure, which makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
科学研究应用
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy and the treatment of inflammatory diseases.
作用机制
Target of Action
Similar compounds have been found to inhibit multiple kinases .
Mode of Action
It’s worth noting that halogenated compounds like this one can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
They have been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
It’s known that the compound is stable at room temperature and should be stored in a refrigerator .
生化分析
Biochemical Properties
It is known that pyrrolopyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is used .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with dimethyl malonate as the starting material. The process includes the following steps :
Alkylation: Dimethyl malonate is alkylated with allyl bromide.
Cyclization: The alkylated product undergoes cyclization with amidine to form a six-membered ring.
Chlorination: The resulting compound is chlorinated using phosphorus oxychloride.
Oxidation: The terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to obtain the aldehyde group.
Esterification: The aldehyde is esterified to form the final product.
Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
化学反应分析
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Suzuki Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts, sodium periodate, and potassium osmate hydrate. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a scaffold for kinase inhibitors.
4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate: Another heterocyclic compound with applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific functional groups and reactivity, making Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate a distinct and valuable compound in its own right.
属性
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRPRTLSCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441767 | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144927-57-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

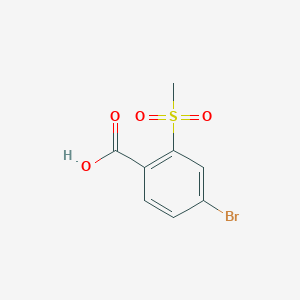
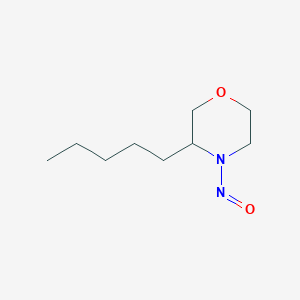

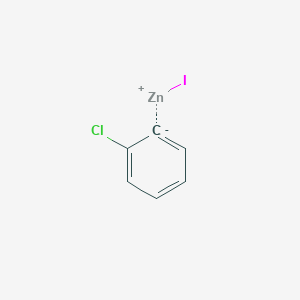
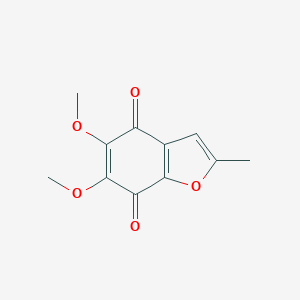
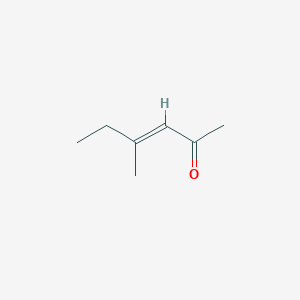
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)

